molecular formula C18H11FN2O3S B12497275 (5Z)-3-(2-fluorobenzyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(2-fluorobenzyl)-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12497275
M. Wt: 354.4 g/mol
InChI Key: WANHCUFNVKHREM-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of a thiazolidine ring, an indole moiety, and a fluorophenyl group. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzylamine with indole-2,3-dione to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. By activating PPARs, the compound can modulate various metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with antidiabetic properties.

    Pioglitazone: A thiazolidinedione used for the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

3-[(2-fluorophenyl)methyl]-5-[(3Z)-2-oxo-1H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, including the presence of a fluorophenyl group and an indole moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H11FN2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-4-hydroxy-5-(2-oxoindol-3-yl)-1,3-thiazol-2-one

InChI

InChI=1S/C18H11FN2O3S/c19-12-7-3-1-5-10(12)9-21-17(23)15(25-18(21)24)14-11-6-2-4-8-13(11)20-16(14)22/h1-8,23H,9H2

InChI Key

WANHCUFNVKHREM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(SC2=O)C3=C4C=CC=CC4=NC3=O)O)F

Origin of Product

United States

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